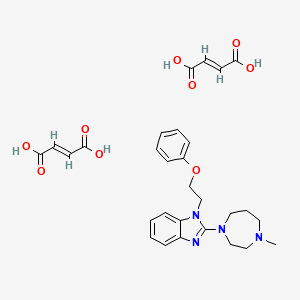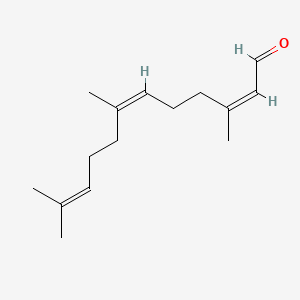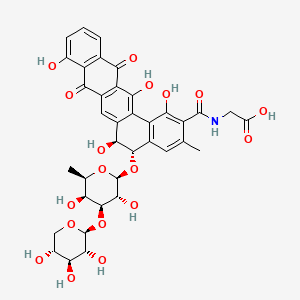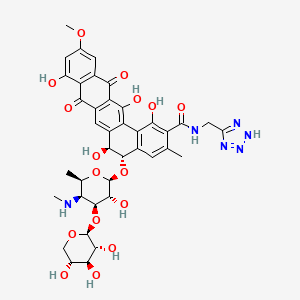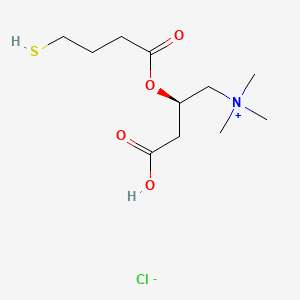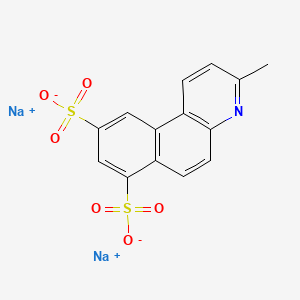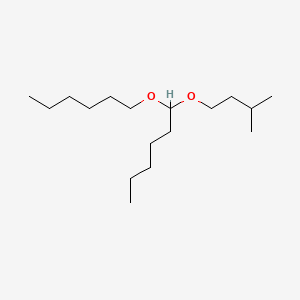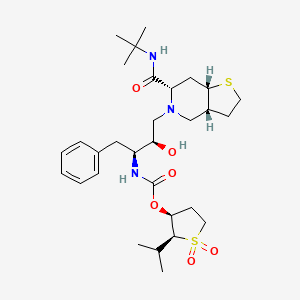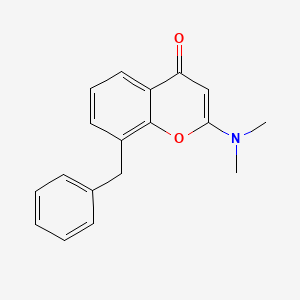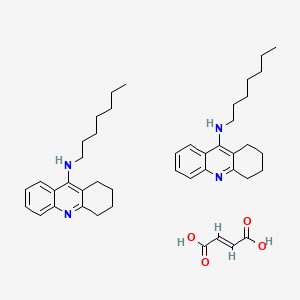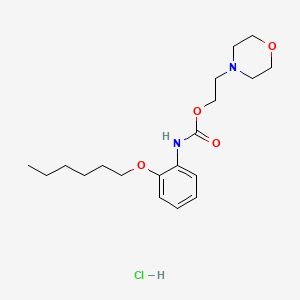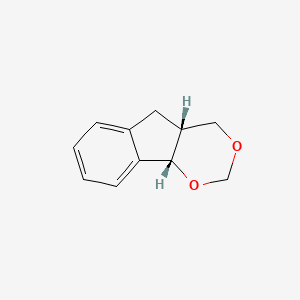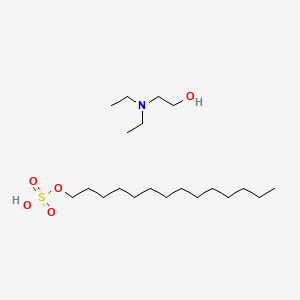
2-(diethylamino)ethanol;tetradecyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethanol and tetradecyl hydrogen sulfate are two distinct chemical compounds that can form a complex. Tetradecyl hydrogen sulfate is an anionic surfactant used in various industrial and medical applications .
準備方法
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Tetradecyl hydrogen sulfate is prepared by the sulfation of tetradecanol with sulfur trioxide or chlorosulfonic acid . The reaction is carried out in a suitable solvent, and the product is purified through neutralization and extraction processes.
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves continuous flow reactors where diethylamine and ethylene oxide are reacted in the presence of a catalyst . The process is optimized for high yield and purity.
Tetradecyl hydrogen sulfate is produced on an industrial scale by the sulfation of tetradecanol in large reactors. The process involves careful control of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Tetradecyl hydrogen sulfate primarily undergoes:
Hydrolysis: It can be hydrolyzed to form tetradecanol and sulfuric acid.
Neutralization: It reacts with bases to form corresponding salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used in substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of tetradecyl hydrogen sulfate.
Major Products
Oxidation of 2-(Diethylamino)ethanol: Produces aldehydes or ketones.
Substitution of 2-(Diethylamino)ethanol: Forms quaternary ammonium salts.
Hydrolysis of Tetradecyl Hydrogen Sulfate: Produces tetradecanol and sulfuric acid.
科学的研究の応用
2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which serve as phase transfer catalysts in various chemical reactions . It is also employed in the synthesis of N-substituted glycine derivatives used in peptide and protein synthesis .
Tetradecyl hydrogen sulfate is utilized as a surfactant in industrial applications and as a sclerosing agent in medical treatments for varicose veins .
作用機序
2-(Diethylamino)ethanol acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds . Its high chemical stability allows it to participate in various reactions without degradation.
Tetradecyl hydrogen sulfate functions as a surfactant by reducing surface tension and forming micelles. In medical applications, it acts as a sclerosing agent by irritating the endothelial cells, leading to vein closure .
類似化合物との比較
Similar Compounds
N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups instead of one.
Uniqueness
2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance to degradation, making it suitable for various industrial and research applications . Tetradecyl hydrogen sulfate’s effectiveness as a surfactant and sclerosing agent distinguishes it from other similar compounds .
特性
CAS番号 |
64346-02-7 |
|---|---|
分子式 |
C20H45NO5S |
分子量 |
411.6 g/mol |
IUPAC名 |
2-(diethylamino)ethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h2-14H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3 |
InChIキー |
OBHDFCKSULBCPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
関連するCAS |
65121-87-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


